
Fumaric acid, di(2,4,6-trichlorophenyl) ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fumaric acid, di(2,4,6-trichlorophenyl) ester is an organic compound with the molecular formula C16H6Cl6O4 and a molecular weight of 474.934 This compound is a diester of fumaric acid and 2,4,6-trichlorophenol
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of fumaric acid, di(2,4,6-trichlorophenyl) ester typically involves the esterification of fumaric acid with 2,4,6-trichlorophenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction of the starting materials. The product is then purified through techniques such as recrystallization or chromatography to achieve the desired purity .
化学反応の分析
Types of Reactions
Fumaric acid, di(2,4,6-trichlorophenyl) ester undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: The major products are carboxylic acids.
Reduction: The major products are alcohols.
Substitution: The major products depend on the nucleophile used but typically include substituted esters or amides.
科学的研究の応用
Fumaric acid, di(2,4,6-trichlorophenyl) ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory conditions.
Industry: Utilized in the production of polymers and as an additive in various industrial processes.
作用機序
The mechanism of action of fumaric acid, di(2,4,6-trichlorophenyl) ester involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes involved in oxidative stress and inflammation. It is believed to exert its effects through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to the upregulation of antioxidant response elements (AREs) and the reduction of oxidative stress .
類似化合物との比較
Similar Compounds
Dimethyl fumarate: Another ester of fumaric acid, known for its use in the treatment of multiple sclerosis.
Diethyl fumarate: Similar in structure but with ethyl groups instead of 2,4,6-trichlorophenyl groups.
Fumaryl chloride: A related compound used in organic synthesis.
Uniqueness
Fumaric acid, di(2,4,6-trichlorophenyl) ester is unique due to the presence of the 2,4,6-trichlorophenyl groups, which impart distinct chemical properties and potential biological activities. This makes it a valuable compound for research and industrial applications .
特性
CAS番号 |
31263-10-2 |
|---|---|
分子式 |
C16H6Cl6O4 |
分子量 |
474.9 g/mol |
IUPAC名 |
bis(2,4,6-trichlorophenyl) (E)-but-2-enedioate |
InChI |
InChI=1S/C16H6Cl6O4/c17-7-3-9(19)15(10(20)4-7)25-13(23)1-2-14(24)26-16-11(21)5-8(18)6-12(16)22/h1-6H/b2-1+ |
InChIキー |
PVAYWDBKLFNXLA-OWOJBTEDSA-N |
異性体SMILES |
C1=C(C=C(C(=C1Cl)OC(=O)/C=C/C(=O)OC2=C(C=C(C=C2Cl)Cl)Cl)Cl)Cl |
正規SMILES |
C1=C(C=C(C(=C1Cl)OC(=O)C=CC(=O)OC2=C(C=C(C=C2Cl)Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


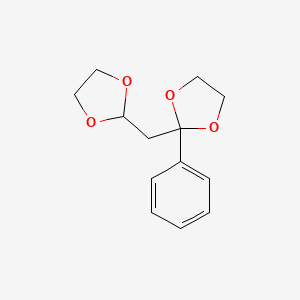
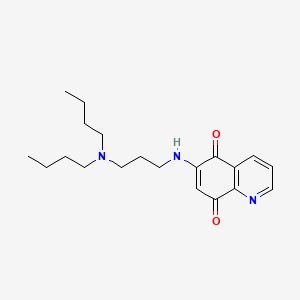
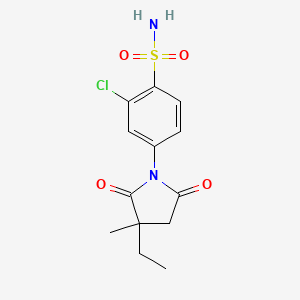
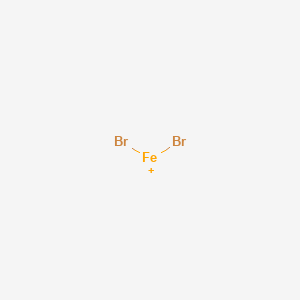
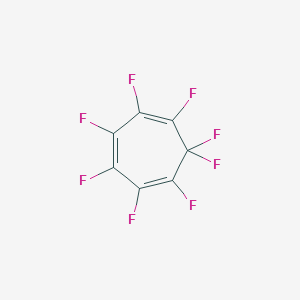

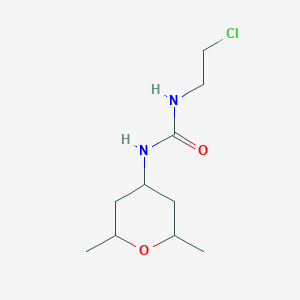


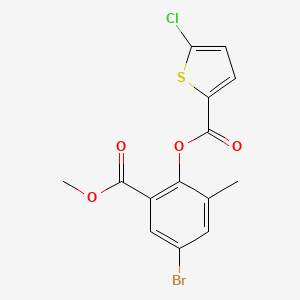
![3-[5-(4-Methoxyphenoxy)-3-methylpent-3-en-1-yl]-2,2-dimethyloxirane](/img/structure/B14676079.png)
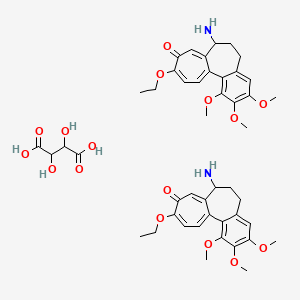
![Methanamine, 1-[(1,1-dimethylethyl)dioxy]-N,N-dimethyl-](/img/structure/B14676100.png)

